molecular formula C21H15O6Si B3324517 4,4',4''-Silanetriyltribenzoic acid CAS No. 1883576-35-9

4,4',4''-Silanetriyltribenzoic acid

Cat. No.: B3324517
CAS No.: 1883576-35-9
M. Wt: 391.4 g/mol
InChI Key: LSKPFGKFOBUAOR-UHFFFAOYSA-N
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Description

4,4’,4’'-Silanetriyltribenzoic acid is an organic compound with the molecular formula C21H16O6Si It is a derivative of benzoic acid, where three benzoic acid molecules are connected through a central silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’,4’'-Silanetriyltribenzoic acid typically involves the reaction of trimethylsilyl chloride with benzoic acid derivatives. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bonds. The general reaction scheme is as follows:

    Starting Materials: Benzoic acid derivatives and trimethylsilyl chloride.

    Reaction Conditions: Anhydrous conditions, typically using a solvent like dichloromethane or toluene.

    Procedure: The benzoic acid derivatives are reacted with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is purified by recrystallization or column chromatography to obtain pure 4,4’,4’'-Silanetriyltribenzoic acid.

Industrial Production Methods

In an industrial setting, the production of 4,4’,4’'-Silanetriyltribenzoic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4,4’,4’'-Silanetriyltribenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.

    Substitution: The carboxylic acid groups can be substituted with other functional groups through esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alcohols or amines in the presence of catalysts or activating agents are used for substitution reactions.

Major Products

    Oxidation: Silanols or siloxanes.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Esters or amides.

Scientific Research Applications

4,4’,4’'-Silanetriyltribenzoic acid has several scientific research applications:

    Materials Science: It is used as a building block for the synthesis of metal-organic frameworks (MOFs) and other porous materials.

    Chemistry: The compound serves as a ligand in coordination chemistry and catalysis.

    Biology and Medicine:

    Industry: Used in the development of advanced materials with specific properties such as high thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 4,4’,4’'-Silanetriyltribenzoic acid depends on its application. In materials science, it acts as a linker or building block in the formation of MOFs, where it coordinates with metal ions to form a stable framework. In biological applications, it may interact with specific molecular targets through hydrogen bonding, coordination, or hydrophobic interactions, depending on the functional groups present.

Comparison with Similar Compounds

Similar Compounds

    4,4’,4’'-Nitrilotribenzoic acid: Similar structure but with a nitrogen atom instead of silicon.

    4,4’,4’'-Tricarboxytriphenylamine: Contains a nitrogen atom and is used in similar applications.

Uniqueness

4,4’,4’'-Silanetriyltribenzoic acid is unique due to the presence of a silicon atom, which imparts distinct properties such as increased thermal stability and potential for forming siloxane linkages. This makes it particularly useful in the development of advanced materials and coordination complexes.

Properties

InChI

InChI=1S/C21H15O6Si/c22-19(23)13-1-7-16(8-2-13)28(17-9-3-14(4-10-17)20(24)25)18-11-5-15(6-12-18)21(26)27/h1-12H,(H,22,23)(H,24,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSKPFGKFOBUAOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)[Si](C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15O6Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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